N-5-Carboxypentyl-deoxymannojirimycin

描述

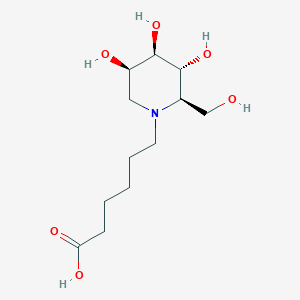

Structure

3D Structure

属性

IUPAC Name |

6-[(2R,3R,4R,5R)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO6/c14-7-8-11(18)12(19)9(15)6-13(8)5-3-1-2-4-10(16)17/h8-9,11-12,14-15,18-19H,1-7H2,(H,16,17)/t8-,9-,11-,12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTNVTDIFZTZBJY-CNVPUSNMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(N1CCCCCC(=O)O)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@@H]([C@H](N1CCCCCC(=O)O)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanistic Action of N-5-Carboxypentyl-deoxymannojirimycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-5-Carboxypentyl-deoxymannojirimycin (N-5-CP-DMJ) is a synthetic derivative of the iminosugar deoxymannojirimycin (DMJ). While extensively utilized as a high-affinity ligand in the purification of mannosidases via affinity chromatography, detailed kinetic studies on its direct inhibitory mechanism are not widely published. However, its mechanism of action can be inferred from its structural parent, DMJ, a well-characterized inhibitor of class I and II α-mannosidases. This guide synthesizes the available information on N-5-CP-DMJ and its parent compound to provide a comprehensive understanding of its core mechanism, supported by relevant data, experimental protocols, and visual diagrams.

Core Mechanism of Action: Competitive Inhibition of α-Mannosidases

This compound is structurally analogous to the mannosyl cation-like transition state of the glycosidic bond cleavage reaction catalyzed by α-mannosidases. The protonated nitrogen atom in the piperidine (B6355638) ring mimics the positive charge of the oxocarbenium ion intermediate, allowing for tight binding to the enzyme's active site. This binding is reversible and occurs at the same site as the natural substrate, mannose-containing oligosaccharides, classifying it as a competitive inhibitor .

The addition of the N-5-carboxypentyl group is primarily to facilitate its covalent attachment to a chromatography resin. While this modification is crucial for its application in protein purification, it may also influence its interaction with the target enzyme. However, the fundamental inhibitory action is believed to be conserved from its parent compound, deoxymannojirimycin.

Affected Signaling Pathway: N-linked Glycoprotein (B1211001) Processing

N-5-CP-DMJ targets α-mannosidases, enzymes crucial for the processing of N-linked glycans in the endoplasmic reticulum (ER) and Golgi apparatus. Specifically, α-mannosidase I and II are responsible for trimming mannose residues from high-mannose oligosaccharide precursors, a critical step in the maturation of glycoproteins. By inhibiting these enzymes, N-5-CP-DMJ can halt the glycosylation pathway, leading to an accumulation of high-mannose N-glycans and preventing the formation of complex and hybrid N-glycans. This disruption can have profound effects on protein folding, trafficking, and function.

Quantitative Data

While specific kinetic data for this compound is scarce in the literature, the inhibitory constants for its parent compound, 1,5-dideoxy-1,5-imino-D-mannitol (deoxymannojirimycin), have been determined for several α- and β-D-mannosidases.[1]

| Compound | Enzyme | Source | Ki (µM) |

| 1,5-dideoxy-1,5-imino-D-mannitol | α-D-Mannosidase | Jack Beans | 70 |

| 1,5-dideoxy-1,5-imino-D-mannitol | α-D-Mannosidase | Almonds | 400 |

| 1,5-dideoxy-1,5-imino-D-mannitol | α-D-Mannosidase | Calf Liver | 150 |

| 1,5-dideoxy-1,5-imino-D-mannitol | β-D-Mannosidase | Aspergillus wentii | 130 |

Experimental Protocols

The following is a generalized protocol for determining the inhibitory activity of this compound against a purified α-mannosidase using a colorimetric assay.

Materials

-

Purified α-mannosidase

-

This compound

-

p-Nitrophenyl-α-D-mannopyranoside (pNPM) as substrate

-

Assay Buffer: 0.1 M sodium acetate (B1210297) buffer, pH 4.5

-

Stop Solution: 0.2 M sodium borate (B1201080) buffer, pH 9.8

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure

-

Enzyme and Inhibitor Preparation:

-

Prepare a stock solution of α-mannosidase in assay buffer.

-

Prepare a series of dilutions of this compound in assay buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add 20 µL of each inhibitor dilution to triplicate wells.

-

Include control wells with 20 µL of assay buffer (no inhibitor).

-

Add 20 µL of the α-mannosidase solution to all wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding 20 µL of pNPM solution to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

-

Stopping the Reaction and Measurement:

-

Stop the reaction by adding 100 µL of stop solution to all wells.

-

Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

To determine the inhibition constant (Ki) and the mode of inhibition, perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations and analyzing the data using Lineweaver-Burk or Michaelis-Menten plots.

-

Synthesis

This compound is synthesized from deoxymannojirimycin through reductive amination. This process involves the reaction of the secondary amine of the deoxymannojirimycin ring with a 5-formylvalerate ester, followed by reduction of the resulting imine and hydrolysis of the ester to yield the final carboxypentyl derivative.

Conclusion

This compound functions as a competitive inhibitor of α-mannosidases, leveraging its structural similarity to the transition state of the enzymatic reaction. While its primary application is in affinity purification, its inhibitory properties are fundamental to this role. The disruption of the N-linked glycosylation pathway by this and similar molecules provides a powerful tool for research in glycobiology and has implications for the development of therapeutics targeting processes dependent on correct glycoprotein maturation. Further kinetic studies are warranted to fully characterize the inhibitory potency and selectivity of this compound against various α-mannosidase isoforms.

References

An In-depth Technical Guide to N-5-Carboxypentyl-deoxymannojirimycin: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-5-Carboxypentyl-deoxymannojirimycin (N-5-CP-DMJ) is a synthetic iminosugar, an analogue of the natural product 1-deoxymannojirimycin (B1202084) (DMJ). Its structure, featuring a carboxypentyl group attached to the nitrogen atom of the mannojirimycin ring, makes it a valuable tool in glycobiology research. This document provides a comprehensive overview of the chemical structure, properties, and key applications of N-5-CP-DMJ, with a focus on its role as a glycosidase inhibitor and a ligand for affinity chromatography. Detailed experimental protocols for its synthesis and use are also presented, alongside visualizations of relevant biological pathways and experimental workflows.

Chemical Structure and Properties

This compound is a derivative of 1-deoxymannojirimycin, a polyhydroxylated piperidine (B6355638) that mimics the structure of mannose. The key structural feature of N-5-CP-DMJ is the N-alkylation with a five-carbon chain terminating in a carboxylic acid. This modification is crucial for its applications, particularly in affinity chromatography where the carboxyl group provides a point of attachment to a solid support.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. The data is compiled from various chemical suppliers and databases.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₃NO₆ | [1][2] |

| Molecular Weight | 277.31 g/mol | [2] |

| CAS Number | 104154-10-1 | [1] |

| Appearance | White to off-white powder | [1] |

| SMILES | O[C@H]1--INVALID-LINK----INVALID-LINK--N(CCCCCC(O)=O)C[C@@H]1O | [2] |

| Long-term Storage | Store at -20°C | [1] |

Table 1: Physicochemical properties of this compound.

Chemical Structure

Caption: 2D structure of this compound.

Biological Activity: Glycosidase Inhibition

This compound, like its parent compound, is an inhibitor of glycosidases, particularly those involved in the processing of N-linked glycans.

Mechanism of Action

The primary mechanism of action of N-5-CP-DMJ is the competitive inhibition of α-glucosidases, key enzymes in the N-linked glycosylation pathway.[3] This pathway is essential for the proper folding and function of many glycoproteins. By inhibiting these enzymes, N-5-CP-DMJ can alter the glycosylation profile of cells, which has implications for various biological processes, including viral replication and cancer cell biology.

N-Linked Glycosylation Pathway

The N-linked glycosylation pathway is a complex series of enzymatic reactions that occur in the endoplasmic reticulum (ER) and Golgi apparatus. A simplified diagram of this pathway is presented below, highlighting the steps targeted by glucosidase inhibitors like N-5-CP-DMJ.

Caption: Inhibition of Glucosidase I and II by N-5-CP-DMJ in the ER.

Quantitative Inhibition Data

While specific IC₅₀ and Kᵢ values for this compound against a wide range of glycosidases are not extensively reported in publicly available literature, data for the parent compound and related derivatives provide valuable insights into its inhibitory potential. N-alkylated derivatives of deoxynojirimycin are known to be potent inhibitors of α-glucosidases.[3]

| Compound | Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Source |

| 1-Deoxynojirimycin (B1663644) | Yeast α-Glucosidase | ~5-20 | - | [4][5] |

| N-Butyl-deoxynojirimycin | α-Glucosidase I | ~1.2 | - | [5] |

| N-Butyl-deoxynojirimycin | α-Glucosidase II | ~0.8 | - | [5] |

| N-Methyl-N-(5-carboxypentyl)-1-deoxynojirimycin | Glucosidase I | Potent Inhibitor | Not specified | [1] |

Table 2: Inhibitory activity of deoxynojirimycin and its derivatives against α-glucosidases.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through reductive amination of 1-deoxymannojirimycin with a suitable aldehyde-containing carboxylic acid ester, followed by hydrolysis. A general, high-yield procedure is described below.[3]

Materials:

-

1-Deoxymannojirimycin (DMJ)

-

Methyl 5-formylvalerate

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol

-

5% Hydrochloric acid (HCl)

-

Dowex 50 (H⁺ form) resin

Procedure:

-

Reductive Amination:

-

Dissolve 1-deoxymannojirimycin in methanol.

-

Add a slight excess of methyl 5-formylvalerate to the solution.

-

Add sodium cyanoborohydride portion-wise while maintaining the pH at approximately 7 by adding small amounts of acetic acid if necessary.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Hydrolysis:

-

Once the reaction is complete, add 5% aqueous HCl to the reaction mixture.

-

Heat the mixture at reflux for 2-4 hours to hydrolyze the methyl ester.

-

Cool the reaction mixture to room temperature.

-

-

Purification:

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in water and apply it to a Dowex 50 (H⁺ form) column.

-

Wash the column with water to remove unreacted starting materials and salts.

-

Elute the product with a gradient of aqueous pyridine (e.g., 0-2 M).

-

Collect the fractions containing the product and concentrate them under reduced pressure to yield this compound.

-

Caption: Key steps in the synthesis of this compound.

α-Glucosidase Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of N-5-CP-DMJ against α-glucosidase using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.

Materials:

-

α-Glucosidase from baker's yeast (Saccharomyces cerevisiae)

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

This compound (test inhibitor)

-

Acarbose (B1664774) (positive control)

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 6.8)

-

Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of α-glucosidase in phosphate buffer.

-

Prepare a stock solution of pNPG in phosphate buffer.

-

Prepare serial dilutions of N-5-CP-DMJ and acarbose in phosphate buffer.

-

-

Assay:

-

In a 96-well plate, add 50 µL of the phosphate buffer (blank), 50 µL of the test inhibitor solution at various concentrations, or 50 µL of the acarbose solution (positive control).

-

Add 50 µL of the α-glucosidase solution to each well.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 50 µL of the pNPG solution to each well.

-

Incubate the plate at 37°C for 20-30 minutes.

-

Stop the reaction by adding 100 µL of the sodium carbonate solution.

-

-

Measurement and Analysis:

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Affinity Chromatography for Glucosidase Purification

This compound can be coupled to an amine-functionalized solid support, such as AH-Sepharose 4B, to create an affinity chromatography matrix for the purification of glucosidases.[1]

Materials:

-

This compound

-

AH-Sepharose 4B

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Coupling buffer (e.g., MES buffer, pH 6.0)

-

Washing buffer (e.g., phosphate buffer with high salt concentration)

-

Elution buffer (e.g., buffer with a high concentration of a competitive inhibitor like 1-deoxynojirimycin or a change in pH)

Procedure:

-

Ligand Immobilization:

-

Wash the AH-Sepharose 4B resin with the coupling buffer.

-

Dissolve this compound in the coupling buffer.

-

Activate the carboxyl group of the ligand by adding EDC and NHS.

-

Add the activated ligand solution to the washed Sepharose resin.

-

Incubate the mixture with gentle agitation for several hours at room temperature or overnight at 4°C.

-

Wash the resin extensively with the washing buffer to remove unreacted ligand and coupling reagents.

-

Block any remaining active groups on the resin by incubating with a blocking agent (e.g., ethanolamine).

-

-

Affinity Chromatography:

-

Pack a column with the prepared affinity resin.

-

Equilibrate the column with a binding buffer.

-

Load the crude enzyme extract containing the target glucosidase onto the column.

-

Wash the column with the binding buffer to remove unbound proteins.

-

Elute the bound glucosidase using the elution buffer.

-

Collect the fractions and assay for enzyme activity.

-

Caption: General workflow for glucosidase purification using N-5-CP-DMJ affinity chromatography.

Conclusion

This compound is a versatile and valuable tool for researchers in glycobiology and drug development. Its ability to inhibit key enzymes in the N-linked glycosylation pathway provides a means to study the roles of glycans in various biological systems. Furthermore, its chemical structure allows for its immobilization onto solid supports, creating highly specific affinity matrices for the purification of glycosidases. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound in a research setting.

References

- 1. N-methyl-N-(5-carboxypentyl)-1-deoxynojirimycin, a new affinity ligand for the purification of trimming glucosidase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of alkylated deoxynojirimycin and 1,5-dideoxy-1,5-iminoxylitol analogues: polar side-chain modification, sulfonium and selenonium heteroatom variants, conformational analysis, and evaluation as glycosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of Inhibitors of N5-Carboxylaminoimidazole Ribonucleotide Synthetase by High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic 1-deoxynojirimycin N-substituted peptides offer prolonged disruption to N-linked glycan processing - PubMed [pubmed.ncbi.nlm.nih.gov]

N-5-Carboxypentyl-deoxymannojirimycin: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-5-Carboxypentyl-deoxymannojirimycin (N-CP-DMJ) is a synthetic iminosugar, a derivative of the natural product deoxymannojirimycin (DMJ). Iminosugars are carbohydrate mimetics where the ring oxygen is replaced by a nitrogen atom. This structural modification confers potent and specific inhibitory activity against various glycosidases, enzymes that play crucial roles in a wide range of biological processes. This technical guide provides an in-depth overview of the biological activity of this compound, with a focus on its mechanism of action as a glycosidase inhibitor. This document will detail its quantitative inhibitory data, provide comprehensive experimental protocols for its synthesis and biological evaluation, and visualize the key signaling pathways potentially modulated by this class of compounds.

Introduction

Glycosidases are a broad class of enzymes responsible for the hydrolysis of glycosidic bonds in carbohydrates. Their functions are integral to processes such as digestion, glycoprotein (B1211001) processing, and lysosomal catabolism. The inhibition of specific glycosidases has emerged as a promising therapeutic strategy for a variety of diseases, including diabetes, viral infections, and lysosomal storage disorders.

This compound is a derivative of deoxymannojirimycin, a potent inhibitor of α-mannosidases. The addition of the N-5-carboxypentyl group allows for its use in applications such as affinity chromatography for the purification of mannosidases and related enzymes.[1] Understanding the biological activity of N-CP-DMJ is crucial for its application as a research tool and for exploring its potential therapeutic utility.

Quantitative Data on Biological Activity

The primary biological activity of this compound and its related compounds is the inhibition of glycosidases. The following table summarizes the key quantitative data available for N-5-Carboxypentyl-deoxynojirimycin, a closely related analogue.

| Compound | Enzyme | Source | Inhibition Constant (Ki) | Reference |

| N-(5-carboxypentyl)-1-deoxynojirimycin | Glucosidase I | Pig liver | ~0.45 µM | [2] |

| 1-deoxynojirimycin (B1663644) | Glucosidase I | Pig liver | ~2.1 µM | [2] |

| N,N-dimethyl-1-deoxynojirimycin | Glucosidase I | Pig liver | ~0.5 µM | [2] |

Mechanism of Action

The inhibitory activity of this compound stems from its structural resemblance to the natural mannose substrate of glycosidases. The protonated nitrogen atom in the iminosugar ring at physiological pH mimics the transition state of the glycosidic bond cleavage, allowing it to bind with high affinity to the active site of the enzyme, thereby blocking the entry and processing of the natural substrate.

Inhibition of Glycoprotein Processing

A key role of mannosidases is in the processing of N-linked glycans on newly synthesized glycoproteins in the endoplasmic reticulum (ER) and Golgi apparatus. Deoxymannojirimycin, the parent compound of N-CP-DMJ, is a known inhibitor of ER α-1,2-mannosidase I.[3] This inhibition leads to the accumulation of glycoproteins with high-mannose (Man₉GlcNAc₂) N-glycans.[3][4] This disruption of the normal glycoprotein processing pathway can have significant downstream effects, including triggering the Unfolded Protein Response (UPR) and ER-associated degradation (ERAD).[3]

Potential Modulation of Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, the effects of its parent compound, 1-deoxynojirimycin (DNJ), have been investigated. DNJ has been shown to activate the PI3K/Akt signaling pathway, which is a critical pathway involved in cell survival, proliferation, and metabolism.[5][6][7][8] The activation of this pathway by DNJ is thought to contribute to its observed therapeutic effects, such as improving insulin (B600854) sensitivity.[5][6]

Furthermore, by inducing ER stress through the inhibition of glycoprotein processing, deoxymannojirimycin and its derivatives can activate the Unfolded Protein Response (UPR).[3][9][10][11] The UPR is a complex signaling network that aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe.

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from the high-yield synthesis of N-carboxypentyl derivatives of iminoalditols described by Bernotas and Ganem (1990).

Materials:

-

Methyl 6-oxohexanoate (B1234620)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol

-

Hydrochloric acid (HCl)

-

Dowex 50 (H⁺ form) resin

-

Triethylamine

Procedure:

-

Reductive Amination:

-

Dissolve 1-deoxymannojirimycin in methanol.

-

Add methyl 6-oxohexanoate to the solution.

-

Adjust the pH to ~7 with a small amount of acetic acid if necessary.

-

Add sodium cyanoborohydride in portions with stirring.

-

Continue stirring at room temperature overnight.

-

Quench the reaction by adding a few drops of acetic acid.

-

Concentrate the mixture under reduced pressure.

-

-

Hydrolysis:

-

Dissolve the crude amino ester in 5% aqueous HCl.

-

Heat the solution at reflux for 4 hours.

-

Cool the solution to room temperature.

-

-

Purification:

-

Apply the cooled solution to a column of Dowex 50 (H⁺ form) resin.

-

Wash the column with water to remove unreacted starting materials and salts.

-

Elute the product with aqueous ammonia (B1221849) or triethylamine.

-

Combine the product-containing fractions and concentrate under reduced pressure to yield this compound.

-

In Vitro α-Glucosidase Inhibition Assay

This protocol provides a general method for determining the inhibitory activity of this compound against α-glucosidase using the chromogenic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).[2][12][13][14][15]

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

This compound (test inhibitor)

-

Acarbose (B1664774) (positive control)

-

Potassium phosphate (B84403) buffer (50 mM, pH 6.8)

-

Sodium carbonate (Na₂CO₃) solution (0.1 M)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of α-glucosidase in potassium phosphate buffer.

-

Prepare a stock solution of pNPG in potassium phosphate buffer.

-

Prepare a stock solution of this compound in potassium phosphate buffer. Prepare serial dilutions to obtain a range of concentrations for IC₅₀ determination.

-

Prepare a stock solution of acarbose in potassium phosphate buffer for use as a positive control.

-

-

Assay Protocol:

-

In a 96-well microplate, add 50 µL of potassium phosphate buffer to the blank wells.

-

Add 50 µL of the test inhibitor solution (at various concentrations) or the positive control to the respective wells.

-

Add 50 µL of the α-glucosidase solution to all wells except the blank wells.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 50 µL of the pNPG solution to all wells.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding 100 µL of 0.1 M sodium carbonate solution to all wells.

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Visualizations

Signaling Pathways

References

- 1. N-methyl-N-(5-carboxypentyl)-1-deoxynojirimycin, a new affinity ligand for the purification of trimming glucosidase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of α-glucosidase inhibition [bio-protocol.org]

- 3. benchchem.com [benchchem.com]

- 4. The effect of deoxymannojirimycin on the processing of the influenza viral glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 1-Deoxynojirimycin Alleviates Insulin Resistance via Activation of Insulin Signaling PI3K/AKT Pathway in Skeletal Muscle of db/db Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Critical roles of the PI3K/Akt signaling pathway in T cell development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effect of the unfolded protein response on ER protein export: a potential new mechanism to relieve ER stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Insights into the Role of Unfolded Protein Response in ER Stress in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro α-glucosidase inhibitory assay [protocols.io]

- 13. Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. li01.tci-thaijo.org [li01.tci-thaijo.org]

N-5-Carboxypentyl-deoxymannojirimycin: A Technical Guide to its Application as a Glycosidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-5-Carboxypentyl-deoxymannojirimycin (C-dNMJ) is a synthetic iminosugar, an analogue of the natural mannosidase inhibitor deoxymannojirimycin (DMJ). Its structural design, featuring a five-carbon carboxylic acid chain attached to the nitrogen atom of the mannose mimic, primarily facilitates its use as a high-affinity ligand for the purification of mannosidases through affinity chromatography. While the inhibitory properties of its parent compound, DMJ, against α-mannosidases are well-documented, quantitative inhibitory data for C-dNMJ itself is not extensively available in public literature. This guide provides a comprehensive overview of C-dNMJ, focusing on its mechanism of action, synthesis, and its pivotal role in glycosidase research. It includes detailed experimental protocols and visual diagrams to elucidate key pathways and workflows.

Introduction

Glycosidases are a broad class of enzymes that catalyze the hydrolysis of glycosidic bonds in complex carbohydrates. Their roles are fundamental in a myriad of biological processes, including glycoprotein (B1211001) processing, energy metabolism, and cellular recognition. The precise trimming of mannose residues from N-linked glycans in the endoplasmic reticulum (ER) and Golgi apparatus, mediated by α-mannosidases, is a critical step in the maturation of many glycoproteins. Dysregulation of this pathway is implicated in various diseases, making mannosidase inhibitors valuable tools for research and potential therapeutic development.

Deoxymannojirimycin (DMJ), a mannose analogue where the ring oxygen is replaced by a nitrogen atom, is a well-established inhibitor of class I α-1,2-mannosidases. This compound (C-dNMJ) is a derivative of DMJ designed to retain the inhibitory headgroup while incorporating a functional linker arm. This carboxypentyl chain provides a crucial attachment point for immobilization onto a solid support, creating an affinity matrix for the specific capture and purification of mannose-binding proteins, particularly α-mannosidases.

Mechanism of Action

The inhibitory activity of C-dNMJ is inferred from its parent compound, deoxymannojirimycin. The nitrogen atom in the piperidine (B6355638) ring of the iminosugar is protonated at physiological pH, mimicking the transition state of the natural mannose substrate during enzymatic hydrolysis. This charged iminosugar binds with high affinity to the active site of the mannosidase, effectively blocking the access of the natural substrate.

The primary target is α-mannosidase I, an enzyme located in the ER and Golgi that is responsible for trimming mannose residues from high-mannose N-glycans (Man9GlcNAc2 to Man5GlcNAc2). By inhibiting this enzyme, C-dNMJ, when used in cellular studies, would be expected to cause the accumulation of glycoproteins with unprocessed, high-mannose glycan chains. This disruption of the N-linked glycosylation pathway can have downstream effects on protein folding, quality control, and trafficking.

Quantitative Inhibitory Data

Specific inhibitory constants (IC50 or Ki) for this compound against various mannosidases are not widely reported in the literature. However, data for the parent compound and related derivatives provide a strong indication of the expected potency. The inhibitory activity of these compounds highlights their potential as specific tools for studying and isolating glycosidases.

| Compound | Target Enzyme | Organism/Source | Inhibitory Constant (Ki) |

| 1,5-dideoxy-1,5-imino-D-mannitol (Deoxymannojirimycin) | α-D-Mannosidase | Jack Bean | 70 µM |

| 1,5-dideoxy-1,5-imino-D-mannitol (Deoxymannojirimycin) | α-D-Mannosidase | Almonds | 400 µM |

| 1,5-dideoxy-1,5-imino-D-mannitol (Deoxymannojirimycin) | α-D-Mannosidase | Calf Liver | 130 µM |

| N-5-Carboxypentyl-1-deoxynojirimycin | Glucosidase I | Pig Liver | 0.45 µM |

Note: The data for deoxymannojirimycin is provided to contextualize the expected activity of C-dNMJ. The data for N-5-Carboxypentyl-1-deoxynojirimycin (the glucose analogue) is included to show that the addition of the carboxypentyl chain can result in potent inhibition.

Signaling Pathways and Cellular Effects

Inhibition of α-mannosidase I by compounds like C-dNMJ disrupts the N-linked glycosylation pathway, a fundamental process for the maturation of a vast number of proteins. This disruption can trigger cellular stress responses and modulate various signaling pathways.

By blocking Golgi α-mannosidase I, C-dNMJ would lead to an accumulation of glycoproteins with high-mannose structures (Man8-9GlcNAc2). This can lead to:

-

ER-Associated Degradation (ERAD): Misfolded glycoproteins are retained in the ER and targeted for degradation. The accumulation of unprocessed glycans can overwhelm the ER quality control machinery, potentially inducing the Unfolded Protein Response (UPR).

-

Unfolded Protein Response (UPR): A set of signaling pathways activated by ER stress. The UPR aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe.

An In-depth Technical Guide to the Discovery and Origin of Iminosugar Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iminosugars, a class of polyhydroxylated alkaloids, represent a significant area of interest in drug discovery and development due to their structural mimicry of monosaccharides. This technical guide provides a comprehensive overview of the discovery, natural origin, and biosynthesis of these compounds. It details their chemical properties and biological activities, with a focus on their mechanisms of action as potent enzyme inhibitors. This document includes quantitative data on their natural abundance and inhibitory activities, detailed experimental protocols for their isolation and analysis, and visual diagrams of key signaling pathways and experimental workflows to facilitate a deeper understanding for research and development professionals.

Discovery and Origin of Iminosugar Compounds

Iminosugars are carbohydrate analogues where a nitrogen atom replaces the endocyclic oxygen in the sugar ring.[1][2][3] This structural modification is the foundation of their biological activity, allowing them to act as competitive inhibitors of glycosidases and glycosyltransferases by mimicking the transition state of the glycosidic bond cleavage or formation.[3][4]

The first iminosugar to be isolated from a natural source was 1-deoxynojirimycin (B1663644) (DNJ), discovered in mulberry (Morus alba) trees in 1976.[1] Initially, these compounds were considered botanical curiosities, but their potent biological activities soon garnered significant scientific interest.[2] To date, over 200 iminosugars have been identified from a wide variety of natural sources.[1]

Natural Sources of Iminosugars

Iminosugars are widely distributed in the plant and microbial kingdoms, and are also found in some insects and fermented foods.

-

Plants: A significant number of plants produce iminosugars, where they are thought to play a role in defense against herbivores. The family Moraceae (mulberry) is a well-known source of 1-deoxynojirimycin (DNJ).[4] Other plant families, such as Fabaceae and Hyacinthaceae, also produce a variety of iminosugar compounds.[4]

-

Microorganisms: Bacteria, particularly species of Bacillus and Streptomyces, are prolific producers of iminosugars.[2][4] These microbial iminosugars often exhibit potent therapeutic properties, including antibacterial and anticancer activities.[4]

-

Fermented Foods: The fermentation process by specific microorganisms can lead to the production of iminosugars in various foods. For instance, fermented soybean products like miso and soy sauce, as well as kimchi, contain DNJ as a result of bacterial metabolism.[4]

Quantitative Data

The concentration of iminosugars in natural sources can vary significantly depending on the species, environmental conditions, and the extraction method used. Similarly, their inhibitory activity is highly dependent on the specific iminosugar and the target enzyme.

Table 1: Iminosugar Content in Mulberry (Morus alba) Leaves

| Iminosugar | Content (mg/g dry weight) | Reference |

| 1-Deoxynojirimycin (DNJ) | 1.0 - 4.0 | [5] |

| Fagomine | 0.24 - 0.46 | [5] |

| 2-O-α-D-galactopyranosyl-1-deoxynojirimycin (GAL-DNJ) | 0.73 - 2.5 | [5] |

Table 2: Inhibitory Activity (IC₅₀) of Selected Iminosugars Against α-Glucosidase

| Iminosugar Compound | Enzyme Source | IC₅₀ (µM) | Reference |

| 1-Deoxynojirimycin (DNJ) | Yeast | Varies (Potent) | [1][6] |

| Miglitol (N-hydroxyethyl-DNJ) | Yeast | Potent Inhibitor | [2] |

| Compound 6e (Synthetic) | Yeast | Potent Inhibitor | [1] |

| Diazaspiro-iminosugar 3a | Not Specified | 0.075 | [7] |

| Diazaspiro-iminosugar 4a | Not Specified | 0.036 | [7] |

Biosynthesis of 1-Deoxynojirimycin (DNJ)

The biosynthetic pathway of DNJ has been elucidated in both plants and microorganisms. In the bacterium Bacillus subtilis, the pathway begins with fructose-6-phosphate, a central metabolite. A series of enzymatic reactions, including transamination, dephosphorylation, oxidation, and cyclization, lead to the formation of the iminosugar core.

Diagram 1: Biosynthetic Pathway of 1-Deoxynojirimycin (DNJ) in Bacillus subtilis

References

- 1. 1-Deoxynojirimycin: a comprehensive review of sources, biosynthesis pathways, strategies to enhance its production, and anti-diabetic activities - Food & Function (RSC Publishing) [pubs.rsc.org]

- 2. [Iminosugars: current and future therapeutic applications] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Iminosugars as glycosyltransferase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Iminosugars: Promising therapeutics for influenza infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN102524769A - Mulberry leaf extractive and preparation method and application thereof - Google Patents [patents.google.com]

- 6. Development of iminosugar-based glycosidase inhibitors as drug candidates for SARS-CoV-2 virus via molecular modelling and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Item - New Methodologies for the Extraction and Fractionation of Bioactive Carbohydrates from Mulberry (Morus alba) Leaves - figshare - Figshare [figshare.com]

The Pivotal Role of Deoxymannojirimycin Derivatives in Glycobiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxymannojirimycin (DMJ) and its derivatives represent a class of iminosugars that are powerful tools in the field of glycobiology. As potent and specific inhibitors of α-mannosidases, these compounds have become indispensable for dissecting the intricate roles of N-linked glycosylation in fundamental cellular processes. This technical guide provides an in-depth exploration of the mechanism of action of DMJ derivatives, their impact on cellular pathways, and detailed experimental protocols for their application in research and drug development.

Core Mechanism of Action: Inhibition of α-Mannosidase I

Deoxymannojirimycin, a mannose analogue, functions as a competitive inhibitor of class I α-1,2-mannosidases, with a particularly strong affinity for α-mannosidase I located in the Endoplasmic Reticulum (ER) and Golgi apparatus.[1][2] This enzyme plays a critical role in the maturation of N-linked glycans by trimming mannose residues from the initial Glc₃Man₉GlcNAc₂ oligosaccharide precursor attached to nascent glycoproteins.[1] By binding to the active site of α-mannosidase I, DMJ and its derivatives prevent this trimming process, leading to the accumulation of glycoproteins with high-mannose N-glycan structures, primarily Man₉GlcNAc₂ and Man₈GlcNAc₂.[1][3]

The specificity of DMJ for α-mannosidase I distinguishes it from other glycosylation inhibitors like 1-deoxynojirimycin (B1663644) (DNJ), which primarily targets α-glucosidases I and II.[4] This selective inhibition allows for the targeted study of the consequences of arrested mannose trimming on glycoprotein (B1211001) fate and function.

Cellular Consequences of Impaired Glycosylation

The accumulation of high-mannose glycoproteins induced by DMJ derivatives triggers a cascade of cellular events, primarily centered around ER homeostasis and protein quality control.

Endoplasmic Reticulum Stress and the Unfolded Protein Response (UPR)

The altered glycan structures on glycoproteins can lead to improper folding and an accumulation of misfolded proteins within the ER, a condition known as ER stress.[1][5] To counteract this, the cell activates a complex signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis by:

-

Upregulating chaperone proteins: Increasing the expression of molecular chaperones like GRP78/BiP to assist in protein folding.[5]

-

Enhancing ER-Associated Degradation (ERAD): Activating pathways to clear misfolded proteins from the ER.

-

Attenuating global protein translation: Reducing the influx of new proteins into the ER to alleviate the folding burden.

Studies have demonstrated that treatment of human hepatocarcinoma cells with DMJ leads to the activation of key UPR signaling molecules, including the splicing of XBP1 and the upregulation of GRP78/BiP.[5]

Induction of Apoptosis

If ER stress is prolonged or severe and cellular homeostasis cannot be restored, the UPR can switch from a pro-survival to a pro-apoptotic program.[4] The sustained accumulation of misfolded proteins triggers apoptotic pathways, leading to programmed cell death. Research has shown that DMJ treatment can induce the cleavage of caspases-12, -9, and -3, key executioners of apoptosis, in human hepatocarcinoma cells.[5]

Altered Glycoprotein Function and Trafficking

Proper glycosylation is often crucial for the correct folding, stability, trafficking, and function of glycoproteins. By altering the N-glycan structure, DMJ derivatives can significantly impact the biological activity and cellular localization of specific glycoproteins. This makes them valuable tools for investigating the role of specific glycan structures in protein function.

Quantitative Data on Deoxymannojirimycin Derivatives

The inhibitory potency of DMJ and its derivatives against various α-mannosidases is a critical factor in their application. The following tables summarize key quantitative data, including IC50 and Ki values, for a selection of these compounds.

| Inhibitor | Target Mannosidase | Enzyme Source | IC50 | Ki | Reference(s) |

| 1-Deoxymannojirimycin (B1202084) (DMJ) | α-1,2-Mannosidase I | Human ER | 0.02 µM | - | [2] |

| 1-Deoxymannojirimycin (DMJ) | Golgi α-Mannosidase I | Rat Liver | low µM range | - | [1] |

| 1-Deoxymannojirimycin (DMJ) | ER α-Mannosidase | Rat Liver | Not Inhibited | - | [1] |

| 1-Deoxymannojirimycin (DMJ) | Golgi α-Mannosidase II | Rat Liver | Not Inhibited | - | [1] |

| 1-Deoxymannojirimycin (DMJ) | Lysosomal α-Mannosidase | Rat Liver | Not Inhibited | - | [1] |

| Kifunensine | ER α-1,2-Mannosidase I | Human | - | 130 nM | [2] |

| Kifunensine | Golgi Class I Mannosidase | Human | - | 23 nM | [2] |

| Swainsonine | Golgi α-Mannosidase II | - | - | - | [2] |

| Swainsonine | Lysosomal α-Mannosidase | - | - | 7.5 x 10⁻⁵ M | [2] |

| Derivative | Target Mannosidase | Enzyme Source | IC50 | Ki | Reference(s) |

| N-butyl-deoxymannojirimycin | Not Specified | Not Specified | Not Specified | Not Specified | Data not available in current search |

| N-nonyl-4-amino-5-(hydroxymethyl)cyclopentane-1,2,3-triol | GBA1 | Not Specified | - | <14 nM | [6] |

| N-nonyl-4-amino-5-(hydroxymethyl)cyclopentane-1,2,3-triol | GBA2 | Not Specified | - | 43 nM | [6] |

| 6-Deoxy-DIM | AMAN-2 | C. elegans | - | 0.19 µM | [7] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of deoxymannojirimycin derivatives in research. The following sections provide protocols for key experiments.

Protocol 1: In Vitro α-Mannosidase Inhibition Assay

This colorimetric assay determines the inhibitory activity of compounds against α-mannosidase using the chromogenic substrate p-nitrophenyl-α-D-mannopyranoside (pNPM).[1]

Materials:

-

α-Mannosidase enzyme (e.g., from Jack Bean)

-

p-Nitrophenyl-α-D-mannopyranoside (pNPM) solution

-

Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.0, containing 2 mM Zn²⁺)

-

Deoxymannojirimycin derivative solutions at various concentrations

-

Stop Solution (e.g., 1 M Sodium Carbonate)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Incubator at 37°C

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of the α-mannosidase enzyme in assay buffer.

-

Prepare serial dilutions of the DMJ derivative in assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following to triplicate wells:

-

Blank (No Enzyme): 50 µL of Assay Buffer.

-

Control (No Inhibitor): 40 µL of Assay Buffer and 10 µL of enzyme solution.

-

Inhibitor Wells: 40 µL of the appropriate inhibitor dilution and 10 µL of enzyme solution.

-

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate Reaction: Add 10 µL of the pNPM substrate solution to all wells. Mix gently.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

-

Stop Reaction: Add 100 µL of the Stop Solution to each well.

-

Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the control wells.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Protocol 2: Cell-Based Assay for Monitoring N-Linked Glycosylation Inhibition by Mass Spectrometry

This protocol outlines the analysis of N-glycan profiles from cells treated with a DMJ derivative using mass spectrometry to confirm the inhibition of mannose trimming.[3]

Materials:

-

Cultured cells

-

Deoxymannojirimycin derivative

-

Cell lysis buffer

-

PNGase F (Peptide-N-Glycosidase F)

-

Reagents for glycan derivatization (e.g., permethylation)

-

Mass spectrometer (e.g., MALDI-TOF or LC-ESI-MS)

-

Glycomics analysis software

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to the desired confluency.

-

Treat one set of cells with the DMJ derivative at a predetermined concentration and for a specific duration. Maintain an untreated control group.

-

-

Protein Extraction:

-

Harvest and lyse both treated and untreated cells to extract total protein.

-

-

N-Glycan Release:

-

Denature the protein extracts.

-

Release the N-linked glycans by incubating with PNGase F.

-

-

Glycan Purification and Derivatization:

-

Purify the released N-glycans.

-

Derivatize the glycans (e.g., by permethylation) to improve ionization efficiency for mass spectrometry.

-

-

Mass Spectrometry Analysis:

-

Analyze the derivatized glycans using MALDI-TOF or LC-ESI-MS.

-

-

Data Analysis:

-

Process the raw mass spectrometry data using glycomics software.

-

Identify and quantify the relative abundance of different glycan structures (high-mannose, hybrid, and complex) in both control and treated samples.

-

Compare the glycan profiles to demonstrate the expected shift towards high-mannose structures in the DMJ-treated cells.

-

Protocol 3: Western Blot Analysis of UPR Markers

This protocol describes the detection of key UPR markers, GRP78 and CHOP, by Western blot to assess the induction of ER stress.[1]

Materials:

-

Cell lysates from control and DMJ derivative-treated cells

-

SDS-PAGE gels

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against GRP78 and CHOP

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against GRP78 and CHOP overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane, apply the chemiluminescence substrate, and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the fold-change in GRP78 and CHOP expression.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by deoxymannojirimycin derivatives.

Caption: N-Linked Glycosylation Pathway and the Site of DMJ Inhibition.

Caption: Induction of the Unfolded Protein Response (UPR) by ER Stress.

Caption: Overview of the ER-Associated Degradation (ERAD) Pathway.

Conclusion

Deoxymannojirimycin and its derivatives are invaluable chemical tools for the study of glycobiology. Their specific inhibition of α-mannosidase I provides a robust method to investigate the consequences of altered N-linked glycosylation, from the induction of cellular stress pathways like the UPR to the modulation of glycoprotein function and trafficking. The detailed protocols and quantitative data provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize these compounds in their pursuit of new biological insights and therapeutic strategies. The continued exploration of the structure-activity relationships of DMJ derivatives holds great promise for the development of more potent and selective modulators of glycosylation pathways with potential applications in oncology, virology, and the treatment of genetic disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. The alpha(1,2)-mannosidase I inhibitor 1-deoxymannojirimycin potentiates the antiviral activity of carbohydrate-binding agents against wild-type and mutant HIV-1 strains containing glycan deletions in gp120 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of a novel photoaffinity derivative of 1-deoxynojirimycin for active site-directed labeling of glucosidase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Characterization of Photoaffinity Probes that Target the 5-HT3 Receptor: AGOSR [agosr.com]

- 7. Synthesis, α-mannosidase inhibition studies and molecular modeling of 1,4-imino-ᴅ-lyxitols and their C-5-altered N-arylalkyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of CAS Number 104154-10-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of the compound with CAS number 104154-10-1, chemically identified as N-(5-Carboxypentyl)-deoxymannojirimycin. This iminosugar derivative is a subject of interest in biochemical research, particularly for its role as a glucosidase inhibitor. This document collates available data on its physical and chemical characteristics, outlines relevant experimental methodologies for their determination, and visualizes its key biological pathway. The information is presented to support further research and development activities involving this compound.

Chemical Identity

-

CAS Number: 104154-10-1[]

-

IUPAC Name: 6-[(2R,3R,4R,5R)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid[2]

-

Synonyms: N-5-Carboxypentyl-deoxymannojirimycin

-

Molecular Formula: C₁₂H₂₃NO₆[]

-

Molecular Weight: 277.31 g/mol []

-

SMILES: O=C(O)CCCCCN1C--INVALID-LINK--O)O)O">C@HCO[]

-

InChI Key: KTNVTDIFZTZBJY-CNVPUSNMSA-N[]

Physicochemical Properties

Quantitative data on the physicochemical properties of N-(5-Carboxypentyl)-deoxymannojirimycin is limited in peer-reviewed literature. The following table summarizes the available data, primarily sourced from commercial suppliers. It is crucial to note that these values should be considered provisional and require experimental verification.

| Property | Value | Source |

| Melting Point | 162-165 °C | Commercial Supplier |

| logP (Octanol/Water Partition Coefficient) | 0 | Commercial Supplier |

| Refractive Index | 1.567 | Commercial Supplier |

| Solubility | No quantitative data available. Qualitatively described as slightly soluble in methanol (B129727) and water for a related stereoisomer. | Inferred from related compounds |

| pKa (Acid Dissociation Constant) | No data available |

Disclaimer: The quantitative data presented in this table is primarily from commercial sources and has not been independently verified through peer-reviewed experimental studies. Researchers are strongly advised to determine these properties experimentally for their specific applications.

Biological Activity and Signaling Pathway

N-(5-Carboxypentyl)-deoxymannojirimycin is recognized as an inhibitor of α-glucosidase I, an enzyme located in the endoplasmic reticulum (ER).[3] This enzyme plays a critical role in the initial steps of the N-linked glycoprotein (B1211001) biosynthesis pathway, which is essential for the proper folding, quality control, and function of a vast number of proteins.[4][5][6]

The inhibition of glucosidase I by N-(5-Carboxypentyl)-deoxymannojirimycin disrupts the trimming of glucose residues from the precursor oligosaccharide (Glc₃Man₉GlcNAc₂) that is transferred to nascent polypeptide chains.[3][7] This disruption prevents the proper interaction of the glycoprotein with ER chaperones like calnexin (B1179193) and calreticulin, which are crucial for correct protein folding and quality control.[4][5][8] Consequently, this can lead to an accumulation of misfolded glycoproteins, which may be targeted for ER-associated degradation (ERAD).[4][8]

Below is a diagram illustrating the N-linked glycoprotein biosynthesis and quality control pathway in the endoplasmic reticulum, highlighting the step inhibited by N-(5-Carboxypentyl)-deoxymannojirimycin.

Caption: N-Linked Glycosylation Pathway Inhibition.

Experimental Protocols

Melting Point Determination

A standard capillary melting point apparatus can be used to determine the melting point of the compound.

-

Apparatus: Capillary melting point apparatus, capillary tubes (one end sealed), thermometer or digital temperature probe.

-

Procedure:

-

A small, dry sample of N-(5-Carboxypentyl)-deoxymannojirimycin is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the substance first begins to melt (the appearance of liquid) and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

-

-

Workflow Diagram:

Caption: Melting Point Determination Workflow.

Solubility Determination

The solubility of N-(5-Carboxypentyl)-deoxymannojirimycin can be determined in various solvents, particularly in aqueous buffers relevant to biological assays.

-

Apparatus: Analytical balance, vials, magnetic stirrer, temperature-controlled shaker, filtration device (e.g., syringe filters), analytical instrument for quantification (e.g., HPLC-UV, LC-MS).

-

Procedure (Equilibrium Solubility Method):

-

An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, phosphate-buffered saline) in a vial.

-

The mixture is agitated (e.g., using a magnetic stirrer or shaker) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is filtered to remove undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method.

-

-

Considerations: Given the amino acid-like structure, solubility is expected to be pH-dependent. Therefore, determinations should be carried out in buffered solutions at various physiologically relevant pH values. The solubility of amino acids can be influenced by the presence of salts, so the ionic strength of the buffer should be controlled and reported.[9][10][11][12][13]

pKa Determination

The acid dissociation constants (pKa) of the carboxylic acid and the piperidine (B6355638) nitrogen can be determined by potentiometric titration.[14][15][16][17][18]

-

Apparatus: Potentiometer with a pH electrode, automated titrator or burette, beaker, magnetic stirrer.

-

Reagents: Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH), a background electrolyte (e.g., KCl) to maintain constant ionic strength.

-

Procedure:

-

A precisely weighed amount of N-(5-Carboxypentyl)-deoxymannojirimycin is dissolved in a known volume of water containing a background electrolyte.

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is recorded after each addition of the titrant.

-

To determine the pKa of the conjugate acid of the piperidine nitrogen, a separate titration can be performed by first acidifying the sample solution with a strong acid (e.g., HCl) and then titrating with the strong base.

-

The pKa values are determined from the inflection points of the titration curve or by analyzing the pH values at the half-equivalence points.

-

-

Workflow Diagram:

References

- 2. Buy Online TRC - N-5-Carboxypentyl-1-deoxymannojirimycin Hydrochloride | LGC Standards [lgcstandards.com]

- 3. N-Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. cellular-protein-chemistry.nl [cellular-protein-chemistry.nl]

- 5. Protein Quality Control in the Endoplasmic Reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protein quality control in the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Endoplasmic Reticulum Protein Quality Control and Its Relationship to Environmental Stress Responses in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uobabylon.edu.iq [uobabylon.edu.iq]

- 10. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 11. microbenotes.com [microbenotes.com]

- 12. bachem.com [bachem.com]

- 13. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 14. applications.emro.who.int [applications.emro.who.int]

- 15. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 16. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [PDF] Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). | Semantic Scholar [semanticscholar.org]

- 18. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

Understanding Iminosugars as Carbohydrate Mimetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iminosugars are a class of polyhydroxylated alkaloids that are structural analogues of monosaccharides, in which a nitrogen atom replaces the endocyclic oxygen of the parent carbohydrate.[1][2] This structural mimicry allows them to function as potent and specific competitive inhibitors of carbohydrate-processing enzymes, such as glycosidases and glycosyltransferases.[3][4][5] By mimicking the transition states of substrates during enzymatic hydrolysis, iminosugars disrupt crucial biological processes, offering a versatile platform for therapeutic intervention across a wide range of diseases, including viral infections, lysosomal storage disorders, diabetes, and cancer.[3][6][7] This guide provides an in-depth overview of the core principles of iminosugar chemistry, their mechanisms of action, therapeutic applications, and the experimental methodologies used for their evaluation.

The Core Concept: Iminosugars as Transition-State Analogues

The inhibitory power of iminosugars stems from their ability to act as transition-state analogues for glycosidase-catalyzed reactions.[2][5] Glycosidases cleave glycosidic bonds through a mechanism that involves the distortion of the sugar ring into a half-chair or boat conformation, creating an oxacarbenium ion-like transition state with a partial positive charge on the anomeric carbon and the ring oxygen.[5][8]

The nitrogen atom in the iminosugar ring is protonated at physiological pH, acquiring a positive charge that mimics the charge distribution of this transition state.[2][9] This high-affinity binding to the enzyme's active site competitively inhibits the processing of the natural carbohydrate substrate.[10]

Therapeutic Applications and Mechanisms of Action

The ability of iminosugars to inhibit specific glycosidases has led to their development and approval for several therapeutic indications, with many more under investigation.

Antiviral Therapy

Iminosugars represent a promising class of broad-spectrum antiviral agents that target host enzymes, making them less susceptible to the development of viral resistance.[10][11][12] Their primary mechanism involves the inhibition of endoplasmic reticulum (ER) resident α-glucosidases I and II.[6][12] These enzymes are critical for the proper folding of viral envelope glycoproteins via the calnexin (B1179193)/calreticulin cycle.

By inhibiting these glucosidases, iminosugars prevent the trimming of glucose residues from N-linked glycans on nascent viral glycoproteins.[6] This disruption prevents the glycoproteins from interacting with ER chaperones like calnexin and calreticulin, leading to misfolding, subsequent degradation, and a reduction in the production of infectious virions.[11][12][13] This host-directed mechanism is effective against a wide range of enveloped viruses, including HIV, dengue virus (DENV), influenza, hepatitis C, and SARS-CoV-2.[6][14][15]

Lysosomal Storage Disorders (LSDs)

Iminosugars have demonstrated efficacy in treating certain LSDs, which are genetic disorders caused by deficiencies in specific lysosomal enzymes.[7] Two primary therapeutic strategies are employed:

-

Substrate Reduction Therapy (SRT) : This approach aims to decrease the biosynthesis of the substrate that accumulates in the lysosome, thereby matching its synthesis rate to the reduced catabolic capacity of the deficient enzyme.[16][17] For example, Miglustat (N-butyl-deoxynojirimycin, NB-DNJ) inhibits ceramide-specific glucosyltransferase, the first enzyme in the biosynthetic pathway of most glycosphingolipids.[7][16] This reduces the production of glucosylceramide, providing clinical benefit in Type 1 Gaucher disease.[17][18]

-

Pharmacological Chaperone Therapy (PCT) : In some cases, the genetic mutation leads to a misfolded but potentially active enzyme that is prematurely degraded. Small molecule pharmacological chaperones, including certain iminosugars, can bind to the mutant enzyme's active site in the ER, stabilizing its conformation, facilitating proper trafficking to the lysosome, and restoring partial enzyme activity.[18][19]

Type 2 Diabetes

Iminosugars like Miglitol are used to manage type 2 diabetes.[3][4] They act as inhibitors of intestinal α-glucosidases (e.g., sucrase, maltase) located in the brush border of the small intestine.[5][20] By inhibiting these enzymes, iminosugars delay the digestion of complex carbohydrates and disaccharides into absorbable monosaccharides like glucose. This action reduces the rate of glucose absorption, thereby lowering postprandial blood glucose and insulin (B600854) levels.[20]

Cancer Therapy

The role of iminosugars in cancer therapy is an emerging field.[21] Altered glycosylation is a hallmark of cancer, affecting cell adhesion, migration, and signaling. Iminosugars can interfere with these processes by inhibiting glycosidases involved in the turnover of cell surface glycoproteins and glycolipids.[21][22] They have been shown to inhibit tumor cell invasion, migration, and angiogenesis in preclinical models.[21][22]

Quantitative Data: Inhibitory Activities of Key Iminosugars

The efficacy of iminosugars is highly dependent on their structure, including stereochemistry and N-substituents, which dictates their specificity and potency against different enzymes.[15][23]

| Iminosugar | Target Enzyme(s) | IC₅₀ / Kᵢ Value | Therapeutic Area | Reference(s) |

| 1-Deoxynojirimycin (DNJ) | ER α-Glucosidases | IC₅₀: 134 µM (yeast α-glucosidase) | Antiviral, Antidiabetic | [14][23] |

| Intestinal α-Glucosidases | Potent inhibitor | [14] | ||

| Miglitol (N-hydroxyethyl-DNJ) | Intestinal α-Glucosidases | IC₅₀: 0.05 µM (rice α-glucosidase) | Type 2 Diabetes | [14] |

| ER α-Glucosidases | IC₅₀: 41 µM (yeast α-glucosidase) | [23] | ||

| Miglustat (N-butyl-DNJ) | Glucosylceramide Synthase | Potent inhibitor | Gaucher Disease (LSD) | [16][18] |

| ER α-Glucosidases | IC₅₀: 13 µM | Antiviral | [14] | |

| Castanospermine (CAST) | ER α-Glucosidases I & II | Potent inhibitor | Antiviral | [10] |

| Celgosivir (CAST prodrug) | ER α-Glucosidases I & II | IC₅₀: 5 µM (vs. DENV) | Antiviral (DENV) | [24] |

| UV-4 | ER α-Glucosidase I | IC₅₀: 0.54 µM | Antiviral | [25] |

| PBDNJ0801, PBDNJ0803 | (Antiviral activity) | EC₉₀: 0.2 - 0.6 µM (vs. DENV) | Antiviral (DENV) | [26] |

Note: IC₅₀ (half maximal inhibitory concentration) and Kᵢ (inhibition constant) values can vary significantly based on the enzyme source, substrate, and assay conditions.

Key Experimental Protocols

Glycosidase Inhibition Assay

This assay measures the ability of a compound to inhibit a specific glycosidase. A common method uses a chromogenic or fluorogenic substrate, such as p-nitrophenyl (pNP) glycoside.

Principle: The glycosidase cleaves the glycosidic bond of the substrate, releasing a chromophore (e.g., p-nitrophenol), which can be quantified spectrophotometrically. The reduction in color development in the presence of an inhibitor is proportional to its inhibitory activity.

Detailed Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the glycosidase enzyme (e.g., α-glucosidase from Saccharomyces cerevisiae) in a suitable buffer (e.g., 50 mM sodium phosphate, pH 6.8).

-

Prepare a stock solution of the substrate (e.g., p-nitrophenyl α-D-glucopyranoside) in the same buffer.

-

Prepare serial dilutions of the iminosugar inhibitor in the assay buffer. A positive control inhibitor (e.g., acarbose) should also be prepared.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 50 µL of the assay buffer.

-

Add 10 µL of the iminosugar solution at various concentrations (or buffer for control/blank wells).

-

Add 20 µL of the enzyme solution to all wells except the blank (add buffer instead).

-

Pre-incubate the plate at a specified temperature (e.g., 37°C) for 10-15 minutes.

-

Initiate the reaction by adding 20 µL of the substrate solution to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding 100 µL of a stop solution (e.g., 0.2 M sodium carbonate).

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Abs_inhibitor - Abs_blank) / (Abs_control - Abs_blank)] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression analysis.

-

Antiviral Activity Assay (e.g., Plaque Reduction Assay)

This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC₅₀).

Principle: A confluent monolayer of susceptible host cells is infected with a known amount of virus in the presence of varying concentrations of the iminosugar. The formation of plaques (localized areas of cell death caused by viral replication) is visualized, and the reduction in plaque number indicates antiviral activity.

Detailed Methodology:

-

Cell Culture:

-

Plate susceptible host cells (e.g., Vero cells for DENV) in 6-well plates and grow until a confluent monolayer is formed.

-

-

Virus Infection:

-

Prepare serial dilutions of the iminosugar compound in a serum-free cell culture medium.

-

Prepare a viral stock of known titer (plaque-forming units, PFU/mL).

-

Aspirate the growth medium from the cell monolayers and wash with phosphate-buffered saline (PBS).

-

Infect the cells with approximately 100 PFU of the virus per well.

-

Allow the virus to adsorb to the cells for 1 hour at 37°C.

-

-

Inhibitor Treatment and Overlay:

-

After adsorption, remove the viral inoculum.

-

Overlay the cell monolayers with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) mixed with the corresponding serial dilutions of the iminosugar. A "no-drug" control is also included.

-

Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 3-7 days, depending on the virus).

-

-

Plaque Visualization and Counting:

-

After incubation, fix the cells (e.g., with 10% formaldehyde).

-

Remove the overlay and stain the cell monolayer with a staining solution (e.g., 0.1% crystal violet).

-

Gently wash the plates with water and allow them to dry. Plaques will appear as clear zones against a stained background of viable cells.

-

Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque reduction for each concentration compared to the "no-drug" control.

-

Determine the EC₅₀ value by plotting the percentage of plaque reduction against the drug concentration and performing non-linear regression analysis.

-

Conclusion and Future Directions

Iminosugars stand out as a highly versatile class of carbohydrate mimetics with significant therapeutic success and immense future potential.[1][27] Their ability to specifically target host enzymes offers a powerful strategy for combating rapidly mutating viruses and addressing complex metabolic diseases.[10][12] Current research focuses on synthesizing novel iminosugar derivatives with improved potency, selectivity, and pharmacokinetic profiles.[1][14][25] Structure-activity relationship (SAR) studies and structure-based drug design are crucial for developing next-generation iminosugars tailored for specific therapeutic targets, expanding the horizons of this remarkable class of compounds in modern medicine.[15][25]

References

- 1. Iminosugars as therapeutic agents: recent advances and promising trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. [Iminosugars: current and future therapeutic applications] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of N-Substituted Iminosugar C-Glycosides and Evaluation as Promising α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of Antiviral Activity of Iminosugars Against Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Imino sugar inhibitors for treating the lysosomal glycosphingolipidoses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. portlandpress.com [portlandpress.com]

- 11. Iminosugars: Promising therapeutics for influenza infection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Iminosugar antivirals: the therapeutic sweet spot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Therapeutic Applications of Iminosugars in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Expanding horizons of iminosugars as broad-spectrum anti-virals: mechanism, efficacy and novel developments - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Therapeutic applications of imino sugars in lysosomal storage disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benthamdirect.com [benthamdirect.com]

- 18. academic.oup.com [academic.oup.com]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Natural and synthetic iminosugars as carbohydrate processing enzyme inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Natural and Synthetic Iminosugars as Carbohydrate Processing Enzy...: Ingenta Connect [ingentaconnect.com]

- 23. Iminosugars: Effects of Stereochemistry, Ring Size, and N-Substituents on Glucosidase Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Structure-Based Design of Potent Iminosugar Inhibitors of Endoplasmic Reticulum α-Glucosidase I with Anti-SARS-CoV-2 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 26. journals.asm.org [journals.asm.org]

- 27. researchgate.net [researchgate.net]

N-5-Carboxypentyl-deoxymannojirimycin: A Tool for Glycoprotein Processing Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to N-linked Glycosylation and its Inhibition

N-linked glycosylation is a critical co- and post-translational modification essential for the proper folding, stability, trafficking, and function of a vast number of proteins in eukaryotic cells. This intricate process begins in the endoplasmic reticulum (ER) with the transfer of a large oligosaccharide precursor (Glc₃Man₉GlcNAc₂) to nascent polypeptide chains. This precursor undergoes extensive trimming by a series of glycosidases in the ER and Golgi apparatus to generate a diverse array of mature N-glycans, including high-mannose, hybrid, and complex structures.

The precise trimming of mannose residues is a key step in this maturation pathway and is carried out by a family of enzymes called mannosidases. Inhibition of these enzymes offers a powerful strategy to study the role of specific glycan structures in cellular processes and is an area of active investigation in drug development, particularly in virology and oncology.

Deoxymannojirimycin (DMJ), a mannose analogue, is a well-characterized inhibitor of ER and Golgi α-mannosidases I. Its derivatives, such as N-5-Carboxypentyl-deoxymannojirimycin (C-dMJ), are also valuable tools in glycobiology. While C-dMJ is primarily utilized as a ligand in affinity chromatography for the purification of glycosidases, the principles of mannosidase inhibition by its parent compound, DMJ, provide a strong foundation for understanding its potential applications in studying glycoprotein (B1211001) processing. The addition of the N-5-carboxypentyl group can influence the inhibitor's properties, including its binding affinity and cellular uptake.

This guide provides a comprehensive overview of the use of deoxymannojirimycin and its derivatives in studying glycoprotein processing, with a focus on the underlying mechanisms, quantitative data, experimental protocols, and relevant cellular pathways.